4-amino-2-ethoxy-N,N-dimethylbenzamide
Description
4-Amino-2-ethoxy-N,N-dimethylbenzamide is a substituted benzamide derivative characterized by:
- 2-Ethoxy group: Provides steric bulk and influences solubility via ether functionality.
Properties
IUPAC Name |
4-amino-2-ethoxy-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-10-7-8(12)5-6-9(10)11(14)13(2)3/h5-7H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEQLKQLUHMHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-ethoxy-N,N-dimethylbenzamide typically involves the following steps:
Nitration of Ethoxybenzene: Ethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-ethoxy-4-nitrobenzene.
Reduction of Nitro Group: The nitro group in 2-ethoxy-4-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 4-amino-2-ethoxybenzene.
Amidation: The final step involves the reaction of 4-amino-2-ethoxybenzene with dimethylamine and a suitable coupling agent like carbonyldiimidazole (CDI) to form 4-amino-2-ethoxy-N,N-dimethylbenzamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: 4-Amino-2-ethoxy-N,N-dimethylbenzamide can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, such as reducing the amide group to an amine using lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
4-Amino-2-ethoxy-N,N-dimethylbenzamide serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, enabling the creation of more complex molecules. The compound can undergo multiple reactions such as oxidation, reduction, and substitution, making it valuable for synthesizing derivatives with tailored properties.
Reactivity and Transformation
The compound can participate in several chemical reactions:
- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : It can be reduced to yield primary or secondary amines.
- Substitution Reactions : The ethoxy group can be replaced with other functional groups through nucleophilic substitution reactions.
These transformations are essential for developing new materials and chemicals with specific functionalities.
Biological Applications
Biochemical Probes
In biological research, 4-amino-2-ethoxy-N,N-dimethylbenzamide is investigated for its potential as a biochemical probe. Its ability to interact with enzymes and proteins makes it useful for studying enzyme kinetics and protein functions. The compound may influence enzyme activity through hydrogen bonding interactions, providing insights into biochemical pathways.
Therapeutic Potential
The compound has been explored for its therapeutic properties, particularly in anti-inflammatory and analgesic applications. Research indicates that derivatives of this compound could modulate pain pathways or inflammatory responses, making it a candidate for drug development.
Industrial Applications
4-Amino-2-ethoxy-N,N-dimethylbenzamide finds utility in the development of specialty chemicals and materials. Its unique chemical properties allow it to be used in formulating products that require specific performance characteristics, such as enhanced solubility or stability.
Case Study 1: Synthesis of Purine Analogues
A study reported the synthesis of tri-substituted purines using 4-amino-2-ethoxy-N,N-dimethylbenzamide as a precursor. The research highlighted the compound's role in generating purine analogues with potential trypanocidal activity, showcasing its significance in medicinal chemistry .
Case Study 2: Enzyme Inhibition Studies
Research focused on the inhibition of 15-Prostaglandin Dehydrogenase (15-PGDH) demonstrated that compounds related to 4-amino-2-ethoxy-N,N-dimethylbenzamide exhibited promising inhibitory effects in vitro. This finding suggests potential applications in treating conditions related to inflammation and cancer .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Building block for complex organic molecules |
| Biochemical Research | Probe for enzyme interactions and protein functions |
| Therapeutic Development | Potential anti-inflammatory and analgesic effects |
| Industrial Use | Development of specialty chemicals |
Mechanism of Action
The mechanism by which 4-amino-2-ethoxy-N,N-dimethylbenzamide exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The ethoxy and dimethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Inference for Target Compound :
- The 2-ethoxy group (electron-donating) may lower esterification efficiency compared to electron-withdrawing groups like –CF₃.
Inference for Target Compound :
- The 4-amino group may enhance receptor binding in gastrokinetic applications, similar to AS-4370.
- The 2-ethoxy group could improve solubility, aiding bioavailability, but steric effects might reduce binding affinity compared to smaller substituents (e.g., –Cl) .
2.3. Solvent Effects on Conformational Stability
N,N-Dimethylbenzamides exhibit solvent-dependent rotational barriers (ΔG‡) around the C–N bond:
| Solvent | ΔG‡ (kJ/mol) for N,N-Dimethylbenzamide | Observation | Reference |
|---|---|---|---|
| Chloroform | 67.8 | Low polarity increases rotational freedom. | |
| DMSO | 73.2 | High polarity restricts rotation via solvation. |
Inference for Target Compound :
- The 2-ethoxy group may further restrict rotation in polar solvents due to hydrogen bonding with the ether oxygen, increasing ΔG‡ compared to unsubstituted analogs .
2.4. Structural Analog Case Studies
- 4-Hexyl-N,N-dimethylbenzamide : Synthesized via iron-catalyzed cross-coupling (95% yield). The hexyl chain enhances hydrophobicity, useful in material science .
- 4-Bromo-N-(2-nitrophenyl)benzamide : Structural rigidity from nitro and bromo groups aids crystallography studies, highlighting substituent effects on packing .
Inference for Target Compound :
- The 4-amino-2-ethoxy motif may reduce crystallinity compared to halogenated analogs, complicating structural characterization .
Biological Activity
4-Amino-2-ethoxy-N,N-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-Amino-2-ethoxy-N,N-dimethylbenzamide has the following chemical structure:
- Molecular Formula : C11H16N2O2
- CAS Number : 611-74-5
The compound features an amine group, an ethoxy group, and a dimethylamide structure, which contribute to its biological properties.
The biological activity of 4-amino-2-ethoxy-N,N-dimethylbenzamide may involve interactions with various molecular targets, including enzymes and receptors. The presence of the amino and ethoxy groups can enhance its binding affinity to specific biological targets, potentially leading to various pharmacological effects.
Anticonvulsant Activity
Research indicates that compounds similar to 4-amino-2-ethoxy-N,N-dimethylbenzamide exhibit anticonvulsant properties. For instance, related compounds have been shown to effectively antagonize seizures induced by maximal electroshock (MES) in animal models. The oral administration of these compounds demonstrated significant reductions in seizure activity, suggesting a potential therapeutic application in epilepsy management .
Kinase Modulation
Certain derivatives of benzamide compounds have been reported to modulate kinase activity, which is crucial in various signaling pathways related to cancer and other diseases. The ability of 4-amino-2-ethoxy-N,N-dimethylbenzamide to influence kinase activity could position it as a candidate for further investigation in cancer therapeutics .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
